3,7-Dibromo-5-chloro-1H-pyrrolo[3,2-b]pyridine
Description
Properties
IUPAC Name |
3,7-dibromo-5-chloro-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2ClN2/c8-3-1-5(10)12-7-4(9)2-11-6(3)7/h1-2,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNDHEVVONTQLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=CN2)Br)N=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70744762 | |
| Record name | 3,7-Dibromo-5-chloro-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70744762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227269-46-6 | |
| Record name | 3,7-Dibromo-5-chloro-1H-pyrrolo[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227269-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-Dibromo-5-chloro-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70744762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Bromination of 5-Chloro-1H-pyrrolo[3,2-b]pyridine
The most direct route involves sequential bromination of 5-chloro-1H-pyrrolo[3,2-b]pyridine. Bromine (Br₂) in chloroform at 0–25°C selectively introduces bromine at the 3-position, yielding 3-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine. Subsequent bromination at the 7-position requires harsher conditions, such as N-bromosuccinimide (NBS) in tetrahydrofuran (THF) with azobisisobutyronitrile (AIBN) as a radical initiator.
Mechanistic Insights :
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Electrophilic Aromatic Substitution : Br₂ in chloroform facilitates electrophilic attack at the electron-rich 3-position due to the pyridine nitrogen’s directing effect.
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Radical Bromination : NBS/AIBN generates bromine radicals, enabling 7-position functionalization under reflux (80–100°C).
Optimization Data :
Palladium-Catalyzed Coupling for Intermediate Functionalization
Patent WO2006063167A1 outlines a Suzuki-Miyaura cross-coupling approach to synthesize halogenated pyrrolopyridines. While designed for 5-aryl derivatives, this method adapts to introduce chloro and bromo groups via boronic acid intermediates.
Key Steps :
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Borylation : 5-Chloro-1H-pyrrolo[3,2-b]pyridine reacts with bis(pinacolato)diboron under Pd(dppf)Cl₂ catalysis to form a boronate ester.
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Halogen Exchange : The boronate intermediate undergoes coupling with copper(II) bromide (CuBr₂) to install bromine at the 7-position.
Reaction Conditions :
Catalyst : [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).
Regioselectivity and Directed Halogenation
Role of Protecting Groups in Sequential Halogenation
Tosylation of the pyrrole nitrogen (N1) enhances bromination regioselectivity. Patent WO2006063167A1 demonstrates that treating 5-chloro-1H-pyrrolo[3,2-b]pyridine with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) and aqueous NaOH forms N1-tosyl-5-chloro-pyrrolopyridine, directing bromine to the 3- and 7-positions.
Procedure :
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Tosylation :
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Dibromination :
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Detosylation :
Advantages :
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Tosyl protection prevents side reactions at N1.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Direct Bromination | Short reaction time | Moderate yields (60–75%) | Lab-scale |
| Suzuki-Coupling | High regioselectivity | Requires costly catalysts | Pilot-scale |
| Tosyl-Directed | >90% selectivity | Multi-step detosylation | Industrial |
Chemical Reactions Analysis
3,7-Dibromo-5-chloro-1H-pyrrolo[3,2-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols, as well as oxidizing and reducing agents such as hydrogen peroxide and sodium borohydride . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,7-Dibromo-5-chloro-1H-pyrrolo[3,2-b]pyridine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3,7-Dibromo-5-chloro-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3,7-Dibromo-5-chloro-1H-pyrrolo[3,2-b]pyridine can be compared with other similar compounds such as:
5-Chloro-1H-pyrrolo[3,2-b]pyridine: This compound lacks the bromine substituents and may have different reactivity and biological activities.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds have a different substitution pattern and may exhibit different biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties.
Biological Activity
3,7-Dibromo-5-chloro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound belonging to the pyrrolopyridine family. Its unique structure, characterized by the presence of bromine and chlorine substituents, suggests potential biological activities that are currently being explored in various research contexts. This article delves into the biological activity of this compound, summarizing key findings from scientific literature and presenting relevant data.
- IUPAC Name : this compound
- CAS Number : 1227269-46-6
- Molecular Formula : C7H3Br2ClN2
- Molecular Weight : 310.37 g/mol
Antimicrobial Properties
Research indicates that pyrrolopyridine derivatives exhibit significant antimicrobial activity. A study evaluated several compounds structurally related to this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, with the control compound ciprofloxacin showing an MIC of 2 µg/mL .
| Compound | MIC against Staphylococcus aureus | MIC against Escherichia coli |
|---|---|---|
| This compound | TBD | TBD |
| Control (Ciprofloxacin) | 2 µg/mL | 2 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that pyrrolopyridine derivatives could inhibit cellular proliferation in human tumor cell lines such as HeLa and HCT116. Specific derivatives showed IC50 values indicating potent antiproliferative effects, suggesting a mechanism involving inhibition of cyclin-dependent kinases (CDKs) .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in cellular signaling pathways.
- Nucleophilic Substitution Reactions : The presence of halogens allows for potential nucleophilic substitutions that could modify biological targets.
Case Studies
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Study : A recent investigation into the antibacterial properties of pyrrole derivatives found that compounds similar to this compound exhibited promising activity against resistant bacterial strains .
- Anticancer Research : Another study focused on the synthesis of pyrrolopyridine derivatives showed that certain modifications led to increased potency against cancer cell lines, with some compounds demonstrating selectivity towards specific CDK targets .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 3,7-Dibromo-5-chloro-1H-pyrrolo[3,2-b]pyridine, and what reaction conditions optimize yield?
- Methodology : The compound is typically synthesized via sequential halogenation. A brominated pyrrolopyridine precursor (e.g., 5-chloro-1H-pyrrolo[3,2-b]pyridine) undergoes regioselective bromination using reagents like or in polar solvents (e.g., DMF or DMSO) at 80–120°C. Chlorination steps may employ or , with reaction times optimized via TLC monitoring. Purification often involves silica gel chromatography with heptane/ethyl acetate gradients .
Q. How can the purity and structural integrity of this compound be validated after synthesis?
- Methodology : Use NMR (DMSO-) to confirm substitution patterns: aromatic protons appear as doublets () at δ 8.3–8.6 ppm. High-resolution mass spectrometry (HRMS) should match the calculated value within 3 ppm. HPLC with UV detection (λ = 254 nm) ensures ≥98% purity. Cross-check with NMR for carbonyl or halogenated carbon signals .
Q. What solvents and catalysts are optimal for functionalizing this compound via cross-coupling reactions?
- Methodology : Suzuki-Miyaura couplings require Pd(PPh) (2–5 mol%) in toluene/ethanol (3:1) with 2M KCO at 105°C. Sonogashira reactions use CuI and PdCl(PPh) in THF/EtN. Polar aprotic solvents (DMF, DMSO) enhance solubility, while inert atmospheres (argon) prevent dehalogenation .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination at the 3- and 7-positions be addressed?
- Methodology : Regioselectivity is influenced by steric and electronic factors. Use directing groups (e.g., tosyl protection at N1) to block undesired sites. Kinetic control via low-temperature bromination (0–25°C) with favors 3-bromination, while thermodynamic conditions (reflux in DMF) target 7-bromination. DFT calculations predict electron density maps to guide optimization .
Q. What strategies mitigate instability of the pyrrolopyridine core under acidic or oxidative conditions?
- Methodology : Stabilize the core via N1 protection (tosyl, Boc) during reactions. Avoid strong acids (e.g., ) unless necessary; substitute with milder alternatives (acetic acid). For oxidative coupling, use MnO instead of aggressive oxidants. Store the compound under nitrogen at −20°C to prevent decomposition .
Q. How do structural modifications (e.g., substituent electronegativity) impact biological activity in kinase inhibition assays?
- Methodology : Introduce electron-withdrawing groups (Br, Cl) to enhance binding to ATP pockets in kinases. Compare IC values of derivatives using enzymatic assays (e.g., ADP-Glo™). Molecular docking (AutoDock Vina) correlates halogen positioning with hydrogen-bonding interactions in the active site. SAR studies show 3,7-dibromo substitution improves potency over mono-halogenated analogs .
Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved during characterization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
